Cas no 2199866-55-0 (N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide)
![N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide structure](https://nl.kuujia.com/scimg/cas/2199866-55-0x500.png)
2199866-55-0 structure
Productnaam:N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Chemische en fysische eigenschappen
Naam en identificatie
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- Z2712069347
- EN300-26589757
- N-({[4-chloro-3-fluoro-2-(morpholin-4-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide
- 2199866-55-0
- N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide
- N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
-
- Inchi: 1S/C16H19ClFN3O3/c1-3-14(23)20(2)10-13(22)19-12-5-4-11(17)15(18)16(12)21-6-8-24-9-7-21/h3-5H,1,6-10H2,2H3,(H,19,22)
- InChI-sleutel: CELHLIIMJBJJLT-UHFFFAOYSA-N
- LACHT: C(N(CC(NC1=CC=C(Cl)C(F)=C1N1CCOCC1)=O)C)(=O)C=C
Berekende eigenschappen
- Exacte massa: 355.1098973g/mol
- Monoisotopische massa: 355.1098973g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 474
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 61.9Ų
Experimentele eigenschappen
- Dichtheid: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 590.0±50.0 °C(Predicted)
- pka: 11.72±0.70(Predicted)
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589757-1g |
2199866-55-0 | 90% | 1g |
$0.0 | 2023-09-13 | ||
Enamine | EN300-26589757-1.0g |
N-({[4-chloro-3-fluoro-2-(morpholin-4-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide |
2199866-55-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-[2-[[4-Chloro-3-fluoro-2-(4-morpholinyl)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Gerelateerde literatuur
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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